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Compound of Interest

Compound Name:
3-Cyano-6-methyl-2(1H)-

pyridinone

Cat. No.: B155329 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectral data for the compound 3-Cyano-6-methyl-2(1H)-pyridinone. This

pyridinone derivative is a valuable building block in medicinal chemistry, notably in the

synthesis of cardiotonic agents. A thorough understanding of its spectroscopic characteristics is

essential for its identification, purity assessment, and the structural elucidation of its derivatives.

Spectroscopic Data
The following tables summarize the available quantitative NMR and IR spectral data for 3-
Cyano-6-methyl-2(1H)-pyridinone.

¹H NMR Spectral Data
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

12.53 br s - 1H N-H

8.03 d 7.5 1H H-4

6.18 d 7.5 1H H-5

2.26 s - 3H -CH₃
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Solvent: DMSO-d₆ + CDCl₃

¹³C NMR Spectral Data
Experimental ¹³C NMR data for 3-Cyano-6-methyl-2(1H)-pyridinone is not readily available in

the public domain. However, based on the known structure and typical chemical shifts for

similar pyridinone systems, the expected approximate chemical shifts are provided below for

reference.

Chemical Shift (δ) ppm (Predicted) Assignment

~165 C=O (C-2)

~150 C-6

~140 C-4

~120 C-5

~118 C≡N

~105 C-3

~20 -CH₃

IR Spectral Data
A detailed experimental IR peak list for 3-Cyano-6-methyl-2(1H)-pyridinone is not consistently

reported. However, the characteristic absorption bands for the key functional groups present in

the molecule are well-established.
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Wavenumber (cm⁻¹)
(Typical Range)

Functional Group Vibration Mode

3100-2900 N-H Stretching

2230-2210 C≡N Stretching

1680-1640 C=O (Amide) Stretching

1600-1450 C=C Aromatic Ring Stretching

3000-2850 C-H (methyl) Stretching

Experimental Protocols
The following are detailed methodologies for obtaining the NMR and IR spectra of 3-Cyano-6-
methyl-2(1H)-pyridinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

3-Cyano-6-methyl-2(1H)-pyridinone sample

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a mixture)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 3-Cyano-6-methyl-2(1H)-
pyridinone in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of

solvent may depend on the sample's solubility.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
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Spectrometer Setup:

Insert the NMR tube into the spectrometer's probe.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.

Set appropriate parameters, including spectral width, acquisition time, and number of

scans.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of

scans and a longer acquisition time will be necessary compared to ¹H NMR.

Process and reference the spectrum similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

3-Cyano-6-methyl-2(1H)-pyridinone sample (solid)
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Potassium bromide (KBr, IR grade)

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure (KBr Pellet Method):

Sample Preparation:

Place a small amount of KBr powder in an oven to ensure it is completely dry.

Weigh approximately 1-2 mg of the 3-Cyano-6-methyl-2(1H)-pyridinone sample and

100-200 mg of dry KBr powder.

Grind the sample and KBr together in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation:

Transfer a portion of the mixture to the pellet press die.

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent

pellet.

Spectral Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.
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Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a

chemical compound like 3-Cyano-6-methyl-2(1H)-pyridinone.
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Molecular Structure

Spectroscopic Signatures

3-Cyano-6-methyl-2(1H)-pyridinone

Methyl Group (-CH3) Pyridinone Ring Cyano Group (-C≡N)

¹H NMR Signals
(Aromatic, Methyl, NH)

¹³C NMR Signals
(Carbonyl, Aromatic, Alkyl, Nitrile)

IR Absorptions
(C=O, C≡N, N-H, C=C)

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Profile of 3-Cyano-6-methyl-2(1H)-
pyridinone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155329#3-cyano-6-methyl-2-1h-pyridinone-nmr-and-
ir-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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